molecular formula C5H10N4 B2485087 3-(1H-1,2,3-triazol-1-yl)propan-1-amine CAS No. 4321-02-2

3-(1H-1,2,3-triazol-1-yl)propan-1-amine

Cat. No.: B2485087
CAS No.: 4321-02-2
M. Wt: 126.163
InChI Key: MRAPXKXFUVKPFR-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-1-yl)propan-1-amine is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring attached to a propanamine chain. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

3-(1H-1,2,3-Triazol-1-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential as an antifungal and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Future Directions

The future directions in the research of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine and its derivatives could involve exploring their potential applications in pharmaceuticals and agrochemicals . The inherent Click Chemistry approach provides a promising pathway for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and widely used due to its simplicity and high yield. The reaction involves the following steps:

    Preparation of Azide: The starting material, such as 3-azidopropan-1-amine, is prepared by reacting 3-chloropropan-1-amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) phenylacetylide, to form the triazole ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The triazole ring can undergo further cycloaddition reactions with other azides or alkynes.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in cycloaddition reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Triazoles: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole compound with similar chemical properties.

    1,2,4-Triazole: Another triazole isomer with distinct reactivity and applications.

    3-(1H-1,2,4-Triazol-1-yl)propan-1-amine: A closely related compound with a different triazole ring structure.

Uniqueness

3-(1H-1,2,3-Triazol-1-yl)propan-1-amine is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties Its ability to undergo “click” reactions efficiently makes it a valuable building block in synthetic chemistry

Properties

IUPAC Name

3-(triazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAPXKXFUVKPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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